molecular formula C15H21NO B13039397 1-(4-Cyclopentyloxyphenyl)but-3-enylamine

1-(4-Cyclopentyloxyphenyl)but-3-enylamine

Katalognummer: B13039397
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: CRNNWANCAWWXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound with the molecular formula C15H21NO It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a but-3-enylamine chain

Vorbereitungsmethoden

The synthesis of 1-(4-Cyclopentyloxyphenyl)but-3-enylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl intermediate.

    Alkylation: The intermediate is then subjected to alkylation with a suitable but-3-enylamine precursor under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Analyse Chemischer Reaktionen

1-(4-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclopentyloxyphenyl)but-3-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyclopentyloxyphenyl)but-3-enylamine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)but-3-enylamine: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.

    1-(4-Ethoxyphenyl)but-3-enylamine:

    1-(4-Propoxyphenyl)but-3-enylamine: Similar to the above compounds, the propoxy group influences the compound’s characteristics.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

1-(4-cyclopentyloxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C15H21NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h2,8-11,13,15H,1,3-7,16H2

InChI-Schlüssel

CRNNWANCAWWXJC-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC=C(C=C1)OC2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.